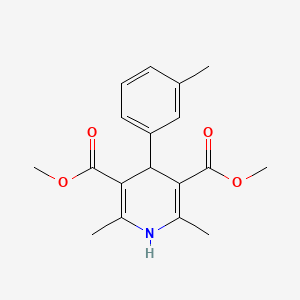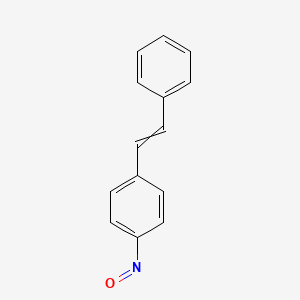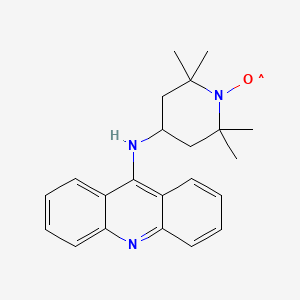
6-氰基嘌呤
描述
6-Cyanopurine, also known as 6-Purinecarbonitrile, is a heterocyclic aromatic organic compound with the molecular formula C6H3N5. It is a derivative of purine, where a cyano group replaces the hydrogen atom at the sixth position of the purine ring.
科学研究应用
6-Cyanopurine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biology: It is used in studies involving nucleic acid analogs and enzyme inhibitors.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
作用机制
Target of Action
6-Cyanopurine, also known as 7h-purine-6-carbonitrile, is a compound that has been studied for its potential bioactive properties . .
Mode of Action
It is known that the compound can undergo reactions with other substances, such as methanol or ethanol, in the presence of DBU . This suggests that 6-Cyanopurine may interact with its targets through nucleophilic attack .
Biochemical Pathways
It has been suggested that 6-cyanopurine might be involved in the synthesis of certain bioactive compounds .
Pharmacokinetics
It is known that 6-cyanopurine can be analyzed using reverse phase (rp) high performance liquid chromatography (hplc) method .
Result of Action
It has been suggested that 6-cyanopurine might have potential bioactive properties .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
生化分析
Biochemical Properties
6-Cyanopurine plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids. It interacts with several enzymes and proteins, including purine nucleoside phosphorylase and xanthine oxidase. These interactions are crucial for the conversion of purine derivatives into nucleotides, which are essential for DNA and RNA synthesis. The compound’s ability to act as a substrate or inhibitor in these reactions highlights its importance in cellular metabolism .
Cellular Effects
6-Cyanopurine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases, such as Nek2, which are involved in cell cycle regulation and mitosis . By modulating the activity of these enzymes, 6-Cyanopurine can alter cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, 6-Cyanopurine exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity. For instance, 6-Cyanopurine derivatives have been shown to inhibit the activity of Nek2 kinase by forming covalent bonds with cysteine residues in the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyanopurine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Cyanopurine can be converted into other purine derivatives under specific conditions, affecting its activity and potency . Additionally, prolonged exposure to 6-Cyanopurine may lead to adaptive cellular responses, altering its initial effects.
Dosage Effects in Animal Models
The effects of 6-Cyanopurine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, 6-Cyanopurine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-Cyanopurine is involved in several metabolic pathways, including the purine salvage pathway. It interacts with enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase, which are essential for the conversion of purine derivatives into nucleotides . These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular function and energy production.
Transport and Distribution
Within cells and tissues, 6-Cyanopurine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound in various cellular compartments . The distribution of 6-Cyanopurine can affect its bioavailability and activity, influencing its overall efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of 6-Cyanopurine is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules, thereby modulating its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 6-Cyanopurine can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group .
Industrial Production Methods: Industrial production of 6-Cyanopurine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 6-Cyanopurine .
化学反应分析
Types of Reactions: 6-Cyanopurine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: 6-Aminopurine or 6-Alkoxypurine.
Reduction: 6-Aminopurine.
Hydrolysis: 6-Carboxypurine.
相似化合物的比较
6-Aminopurine: Similar structure but with an amino group instead of a cyano group.
6-Chloropurine: Similar structure but with a chlorine atom instead of a cyano group.
6-Methoxypurine: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness of 6-Cyanopurine: 6-Cyanopurine is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The cyano group can participate in a variety of chemical transformations, making 6-Cyanopurine a versatile intermediate in organic synthesis .
属性
IUPAC Name |
7H-purine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQQYMSESLQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174284 | |
| Record name | 6-Cyanopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2036-13-7 | |
| Record name | 9H-Purine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2036-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyanopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyanopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Cyanopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-purine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CYANOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA156H82X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided research focuses on the synthetic utility of 6-cyanopurine and its derivatives, some studies highlight its biological activity. For example, 6-cyanopurine can inhibit aldehyde dehydrogenase in soybean bacteroids, affecting their aldehyde metabolism and ultimately inhibiting acetylene reduction (a measure of nitrogenase activity). [] Additionally, it serves as a color indicator for mutations in nitrogen fixation (nif) genes in Klebsiella pneumoniae, with different nif mutants exhibiting distinct color changes in media containing 6-cyanopurine. []
ANone: The provided research primarily focuses on the synthetic chemistry of 6-cyanopurine and its use as a building block for various purine analogs. The abstracts do not provide information on these specific aspects related to material science, pharmacology, toxicology, or environmental science. Therefore, we cannot answer these questions based on the provided information.
A: While the abstracts lack specific historical details, they showcase the evolution of synthetic approaches to 6-cyanopurine and its derivatives. Early work focused on synthesizing 6-cyanopurines from diaminomaleonitrile. [] More recent research explores efficient conversions of existing 6-cyanopurines into valuable intermediates like 6-alkoxyformimidoylpurines. [] This highlights a shift towards utilizing 6-cyanopurine as a versatile starting material for more complex purine analogs.
A: The research on 6-cyanopurine demonstrates interdisciplinary synergy between synthetic organic chemistry and medicinal chemistry. The development of new synthetic routes for 6-cyanopurine and its subsequent transformation into diverse purine analogs, including those with potential antitubercular [] and antiviral activities [], exemplifies this collaboration. This research paves the way for further exploration of these compounds in biological systems, potentially leading to new drug discoveries and a better understanding of biological processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)









![(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1214677.png)


